molecular formula C16H23ClN2O5 B4077318 1-[3-(2-chloro-4-methylphenoxy)propyl]piperazine oxalate

1-[3-(2-chloro-4-methylphenoxy)propyl]piperazine oxalate

Cat. No. B4077318
M. Wt: 358.8 g/mol
InChI Key: AIVGTEAPLFFFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2-chloro-4-methylphenoxy)propyl]piperazine oxalate is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through a specific method.

Mechanism of Action

The exact mechanism of action of 1-[3-(2-chloro-4-methylphenoxy)propyl]piperazine oxalate is not fully understood. However, it has been found to act as a partial agonist at serotonin 5-HT1A receptors and as an antagonist at dopamine D2 receptors. This may explain its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and physiological effects:
1-[3-(2-chloro-4-methylphenoxy)propyl]piperazine oxalate has been found to affect several neurotransmitter systems, including serotonin, dopamine, and norepinephrine. It has been found to increase the levels of serotonin and norepinephrine in certain brain regions, which may contribute to its antidepressant effects. It has also been found to decrease the levels of dopamine in certain brain regions, which may contribute to its antipsychotic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(2-chloro-4-methylphenoxy)propyl]piperazine oxalate in lab experiments is its potential therapeutic applications. It may be useful in studying the mechanisms of anxiety, depression, and psychosis. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 1-[3-(2-chloro-4-methylphenoxy)propyl]piperazine oxalate. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of Parkinson's disease and schizophrenia. Another direction is to study its effects on other neurotransmitter systems, such as gamma-aminobutyric acid (GABA). Additionally, further research is needed to fully understand its mechanism of action and to develop more specific agonists or antagonists for its target receptors.

Scientific Research Applications

1-[3-(2-chloro-4-methylphenoxy)propyl]piperazine oxalate has been studied for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic effects. It has also been studied for its potential use in the treatment of Parkinson's disease and schizophrenia.

properties

IUPAC Name

1-[3-(2-chloro-4-methylphenoxy)propyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O.C2H2O4/c1-12-3-4-14(13(15)11-12)18-10-2-7-17-8-5-16-6-9-17;3-1(4)2(5)6/h3-4,11,16H,2,5-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVGTEAPLFFFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2CCNCC2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(2-chloro-4-methylphenoxy)propyl]piperazine oxalate
Reactant of Route 2
1-[3-(2-chloro-4-methylphenoxy)propyl]piperazine oxalate
Reactant of Route 3
Reactant of Route 3
1-[3-(2-chloro-4-methylphenoxy)propyl]piperazine oxalate
Reactant of Route 4
1-[3-(2-chloro-4-methylphenoxy)propyl]piperazine oxalate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[3-(2-chloro-4-methylphenoxy)propyl]piperazine oxalate
Reactant of Route 6
1-[3-(2-chloro-4-methylphenoxy)propyl]piperazine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.